1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER
Overview
Description
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a methoxy group attached to a tetrahydro-beta-carboline core. Beta-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with tryptamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and reduction steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects. Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea
- 1-[(4-chloro-3-nitrophenyl)carbonyl]piperidine
- (4-chloro-3-nitrophenyl)(phenyl)methanone
Uniqueness
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER is unique due to its specific combination of functional groups and its beta-carboline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-25-11-3-5-15-13(9-11)12-6-7-20-17(18(12)21-15)10-2-4-14(19)16(8-10)22(23)24/h2-5,8-9,17,20-21H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZZCHYWHWUPFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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